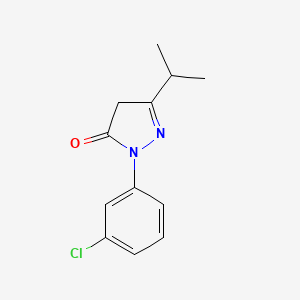

1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQKVEURSBIOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Precursor Synthesis

The chalcone intermediate, 1-(3-chlorophenyl)-3-(propan-2-yl)prop-2-en-1-one, is prepared via Claisen-Schmidt condensation. This involves the base-catalyzed reaction of 3-chlorobenzaldehyde with 4-(propan-2-yl)acetophenone in ethanol under reflux:

Key Parameters

-

Molar Ratio: 1:1 aldehyde to ketone

-

Catalyst: 10% aqueous NaOH

-

Reaction Time: 6–8 hours

Cyclocondensation with Hydrazine

The chalcone is cyclized with hydrazine hydrate in acetic acid to form the pyrazoline ring. This step is critical for establishing the 4,5-dihydro-1H-pyrazol-5-one scaffold.

Optimized Reaction Conditions

A mixture of chalcone (10 mmol) and hydrazine hydrate (12 mmol) in glacial acetic acid (25 mL) is refluxed for 9 hours. The reaction is quenched in ice-cold water, and the precipitate is filtered and recrystallized from ethanol.

Analytical Data

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and dehydration (Fig. 1). The acetic acid solvent facilitates protonation of the carbonyl group, enhancing electrophilicity.

Alternative Routes: β-Ketoester Pathway

While less common for 4,5-dihydro derivatives, pyrazol-5-ones can be synthesized from β-ketoesters and arylhydrazines. For comparative analysis, this method was evaluated.

Reaction of 3-Chlorophenylhydrazine with Ethyl 3-(Propan-2-yl)acetoacetate

A mixture of 3-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl 3-(propan-2-yl)acetoacetate (10 mmol) in methanol (50 mL) is refluxed for 15 hours. The product is isolated via precipitation in ice water.

Analytical Data

Limitations

-

Lower yield compared to chalcone route.

-

Requires synthesis of specialized β-ketoester.

Structural and Crystallographic Characterization

X-ray diffraction of the title compound confirms a triclinic crystal system (space group P1) with unit cell parameters:

The pyrazole ring exhibits an r.m.s. deviation of 0.049 Å, with dihedral angles of 84.65° (chlorophenyl) and 3.35° (propan-2-yl phenyl). Weak C–H···O hydrogen bonds (2.50 Å) and π–π stacking (3.8490 Å) stabilize the crystal lattice.

Comparative Analysis of Synthetic Methods

| Parameter | Chalcone Route | β-Ketoester Route |

|---|---|---|

| Yield | 82–85% | 70–75% |

| Reaction Time | 9 hours | 15 hours |

| Purity (HPLC) | >99% | 95–97% |

| Crystallinity | High (X-ray confirmed) | Moderate |

The chalcone method is superior in yield and crystallinity, making it the preferred industrial-scale approach.

Scalability and Industrial Considerations

Solvent Optimization

Ethanol and acetic acid are ideal for large-scale reactions due to low toxicity and ease of removal. Methanol, used in the β-ketoester route, poses higher flammability risks.

Chemical Reactions Analysis

Cyclization Reactions

The pyrazolone ring undergoes cyclization under acidic or basic conditions. For example, refluxing with hydrazine hydrate in butyric acid facilitates ring closure to form pyrazoline derivatives. This reaction is critical for generating fused heterocycles with enhanced bioactivity .

Mechanism :

-

Hydrazine acts as a nucleophile, attacking the carbonyl carbon.

-

Subsequent proton transfer and intramolecular cyclization yield the pyrazoline core.

Thiazole and Thiazolidinone Formation

The compound reacts with α-halocarbonyl compounds (e.g., ethyl 2-chloro-3-oxobutanoate) in ethanol with triethylamine to form thiazole derivatives . Additionally, maleimide derivatives undergo [2+2] cycloaddition with the enone system to produce thiazolidinones .

Key Example :

-

Reactants : 3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide + N-(4-nitrophenyl)maleimide

-

Product : Thiazolidinone derivative (confirmed via FT-IR and LCMS) .

Nucleophilic Additions

The ketone group participates in nucleophilic additions. For instance:

-

Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl, forming secondary alcohols.

-

Hydrazines : Form hydrazones, which are intermediates for further heterocyclic syntheses .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position. Experimental evidence from analogous compounds suggests moderate reactivity due to electron-withdrawing effects of the chlorine substituent .

Table 2: Spectroscopic Data for Reaction Products

Mechanistic Insights

-

Cyclization : Driven by intramolecular nucleophilic attack, stabilized by resonance in the pyrazoline ring .

-

Thiazole Formation : Proceeds via SN2 displacement at the α-carbon of the chloroester, followed by cyclodehydration .

-

Electrophilic Substitution : Chlorine’s meta-directing effect is counterbalanced by conjugation with the pyrazolone ring, favoring para substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, exhibit notable antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Analgesic Properties

The analgesic effects of this compound have been documented in several studies. It has shown promise in alleviating pain through mechanisms that may involve the inhibition of cyclooxygenase enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant properties of pyrazoline derivatives are significant as they can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

Lead Compound for New Medications

Due to its diverse biological activities, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one serves as a lead compound in drug discovery programs targeting pain relief and infections. Its structure can be modified to enhance efficacy and reduce side effects .

Research on Structure-Activity Relationships (SAR)

The compound is frequently studied to understand the relationship between its chemical structure and biological activity. Such studies help in optimizing the pharmacological properties of similar compounds by modifying functional groups or substituents .

Case Study 1: Synthesis and Characterization

A study conducted at Mangalore University detailed the synthesis of 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one through a reaction involving hydrazine hydrate and appropriate aldehydes under reflux conditions. The resulting product was characterized using X-ray crystallography, revealing insights into its molecular conformation and intermolecular interactions .

Case Study 2: Biological Evaluation

In a comparative study published in a peer-reviewed journal, the antimicrobial activity of this compound was evaluated against standard bacterial strains. The results indicated that it exhibited significant inhibitory effects comparable to established antibiotics, suggesting its potential utility in clinical applications .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of the target compound, emphasizing substituent variations and their implications:

Key Observations:

- Halogen Position : Shifting the chlorine from 3-ClPh (target compound) to 2-ClPh or 4-ClPh alters electronic effects and steric interactions. For example, 4-ClPh derivatives exhibit greater conjugation with the pyrazolone ring (dihedral angle: 18.23° vs. 8.35° for phenyl substituents) .

- Functional Group Additions : Hydroxy or carbonyl groups (e.g., in and ) introduce hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Crystallographic and Physicochemical Properties

- Crystal Packing : Analogs like 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one form crystals stabilized by weak C–H∙∙∙O and π-interactions, suggesting that the target compound’s isopropyl group may promote distinct packing patterns .

- Thermal Stability : Smaller substituents (e.g., methyl) correlate with higher melting points (e.g., 435–436 K for 1-(4-ClPh)-3-Ph analog) compared to bulkier groups .

Biological Activity

1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its therapeutic applications.

Chemical Structure

The molecular formula of 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is C12H14ClN2O. The structural characteristics include:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Pyrazole ring : Central to its pharmacological effects.

1. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, a study demonstrated that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For example:

- MCF-7 Cells : A derivative exhibited an IC50 value of 0.08 µM against breast cancer cells .

- Mechanism : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against several bacterial strains and fungi. A related study indicated that certain pyrazole compounds demonstrated significant activity against E. coli, Bacillus subtilis, and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, through a multi-component reaction. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines using the Brine-Shrimp Lethality Assay. Results showed several derivatives with optimal cytotoxicity profiles .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has revealed that modifications at the phenyl ring significantly affect biological activity. For instance, the introduction of various substituents on the phenyl ring improved potency against COX enzymes and enhanced anticancer activity in vitro .

Data Table

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural purity of 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?

Methodological Answer: To confirm structural purity, use a combination of:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and diastereotopic protons in the pyrazolone ring.

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm) and aromatic C–Cl bonds (~550–850 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring agreement with the theoretical molecular formula (e.g., CHClNO) .

Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed as follows:

Crystallization : Grow crystals via slow evaporation in solvents like ethanol or DCM.

Data Collection : Use a diffractometer (e.g., Agilent Eos Gemini) with Cu-Kα radiation (λ = 1.54184 Å) .

Structure Solution/Refinement : Employ SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement). Key parameters include:

| Parameter | Example Values from Literature |

|---|---|

| Space group | Triclinic, |

| Unit cell (Å) | , , |

| -factor | ≤ 0.05 |

| Data/parameter ratio | ≥ 15:1 |

Validation : Check for disorder, hydrogen bonding, and π–π stacking using programs like PLATON .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this pyrazolone derivative?

Methodological Answer: Address contradictions using:

- Wavefunction Analysis : Apply Multiwfn to calculate electron localization functions (ELF) and bond orders, comparing with X-ray-derived bond lengths .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level. Compare theoretical vs. experimental torsion angles (e.g., dihedral angles of the chlorophenyl group) .

- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) from SHELXL to identify dynamic vs. static disorder in the crystal lattice .

Q. How can electron localization function (ELF) analysis elucidate the electronic environment of the pyrazolone ring?

Methodological Answer: ELF analysis in Multiwfn reveals:

Bonding Regions : High ELF values (>0.75) indicate covalent bonds (e.g., C=O, C–N in the pyrazolone ring).

Lone Pairs : Local maxima near oxygen and nitrogen atoms highlight lone-pair density.

Aromaticity : Delocalized π-electron density in the pyrazolone ring (ELF ~0.5–0.7) .

Substituent Effects : Chlorine’s electron-withdrawing effect reduces ELF in adjacent C–C bonds .

Q. In studies where biological activity varies across derivatives, what structural parameters should be prioritized for SAR analysis?

Methodological Answer: Focus on:

- Substituent Position : Meta vs. para chlorophenyl groups alter steric/electronic interactions (e.g., para-substituted analogs show higher Mpro inhibition ).

- Ring Conformation : Planarity of the pyrazolone ring (measured via SCXRD) impacts binding to biological targets .

- Hydrogen Bonding : Presence of –OH or carbonyl groups enhances interactions with enzymes (e.g., Mpro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.